An In-depth Technical Guide to (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a common feature in a multitude of biologically active compounds, and understanding the physicochemical properties of its analogues is paramount for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, alongside a detailed exploration of its synthesis and analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals.[1][2] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring profoundly influences the molecule's biological activity and pharmacokinetic profile. The subject of this guide, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, features a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and a hydroxymethyl group at the C5 position. This combination of substituents presents a unique chemical entity with potential for further functionalization and exploration in drug development programs.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following section details the key physicochemical parameters of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol | - |
| CAS Number | 169547-90-4 | [3] |
| Molecular Formula | C₁₁H₁₁ClN₂O | [3] |
| Molecular Weight | 222.67 g/mol | [3] |
| Appearance | Off-white to white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not explicitly reported in searched literature. Related compounds, such as 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, have a melting point of 211-214 °C. | [4] |
| Boiling Point | Not determined (likely to decompose at high temperatures) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in water. | General knowledge of pyrazole derivatives |
Synthesis and Reactivity
The synthesis of substituted pyrazoles can be achieved through various synthetic routes, most commonly involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol involves a multi-step process, likely starting from the corresponding pyrazole-5-carboxylic acid or its ester. A common synthetic strategy for a related compound, 1-(4-chlorophenyl)-3-pyrazole alcohol, involves the oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one.
A potential synthetic route for the title compound is outlined below:
Caption: Proposed synthetic pathway for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.
Experimental Protocol (General Procedure based on related syntheses):
Step 1: Synthesis of 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone
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To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, an equimolar amount of 4-chlorophenylhydrazine is added.
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The reaction mixture is typically refluxed for several hours.
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Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.
Step 2: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde
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The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles.
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1-(4-Chlorophenyl)-3-methyl-5-pyrazolone is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
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The reaction is typically performed at elevated temperatures.
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Workup involves careful quenching of the reaction mixture with ice and subsequent neutralization.
Step 3: Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol
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The aldehyde intermediate is dissolved in a suitable solvent, such as methanol or ethanol.
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A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C).
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The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
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The product is isolated after quenching the excess reducing agent and extracting with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.
Chemical Reactivity
The pyrazole ring is aromatic and generally stable. The key reactive sites in (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol are the hydroxyl group and the C4 position of the pyrazole ring.
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Hydroxyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This provides a handle for further derivatization.
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C4 Position of the Pyrazole Ring: This position is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of various functional groups.
Analytical Characterization
The structural elucidation and purity assessment of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol are crucial for its use in research. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.
¹H NMR (Proton NMR) Spectroscopy:
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Aromatic Protons: The protons on the 4-chlorophenyl ring will typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to their coupling.
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Pyrazole Ring Proton: The proton at the C4 position of the pyrazole ring is expected to appear as a singlet in the region of δ 6.0-6.5 ppm.
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Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm.
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Methyl Protons: The three protons of the methyl group at the C3 position will give a sharp singlet at a more upfield region, typically around δ 2.0-2.5 ppm.
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Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is concentration and solvent-dependent. It can be confirmed by D₂O exchange.
¹³C NMR (Carbon-13 NMR) Spectroscopy:
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Aromatic Carbons: The carbons of the 4-chlorophenyl ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will have a characteristic chemical shift.
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Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have characteristic chemical shifts. The C3 and C5 carbons, being attached to nitrogen atoms, will be downfield compared to the C4 carbon.
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Methylene Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the range of δ 55-65 ppm.
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Methyl Carbon: The methyl carbon at the C3 position will resonate at a higher field, typically around δ 10-20 ppm.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Record the ¹H and ¹³C NMR spectra. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| ~1600, ~1500, ~1450 | C=C, C=N (aromatic/heteroaromatic) | Stretching |
| ~1050 | C-O (primary alcohol) | Stretching |
| ~830 | C-H (para-disubstituted benzene) | Out-of-plane bending |
| ~750 | C-Cl | Stretching |
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Expected Mass Spectral Data:
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.67). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydroxymethyl group, the chlorophenyl group, or cleavage of the pyrazole ring.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Applications in Drug Discovery and Development
Substituted pyrazoles are privileged structures in medicinal chemistry. The title compound, with its reactive hydroxymethyl group, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-chlorophenyl substituent is a common feature in many bioactive molecules, often contributing to enhanced binding affinity to biological targets. The methyl group can influence the molecule's lipophilicity and metabolic stability.
Potential areas of application for derivatives of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol include:
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Anti-inflammatory agents: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.
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Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.
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Antimicrobial agents: Many pyrazole-containing compounds have demonstrated antibacterial and antifungal activities.
Caption: Potential derivatization and therapeutic applications of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.
Conclusion
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, and detailed protocols for its analytical characterization. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this compound in their scientific endeavors. Further research to experimentally determine all the physical properties and to explore the full range of its chemical reactivity and biological activity is warranted.
References
- Faria, J. V., et al. (2017). Pyrazoles: A review of their biological and medicinal properties. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
- Kumar, V., et al. (2013). Pyrazole containing compounds: A historical overview. European Journal of Medicinal Chemistry, 67, 401-413.
- CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (2016). Google Patents.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]
- Kumarasinghe, I. R., et al. (2011). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
- Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o709.
- Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
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ResearchGate. N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Retrieved from [Link]
